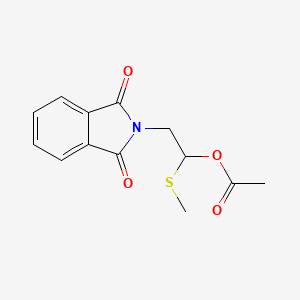
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-(methylsulfanyl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-(methylsulfanyl)ethyl acetate is a complex organic compound with a unique structure that includes a phthalimide moiety and a thioether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-(methylsulfanyl)ethyl acetate typically involves the reaction of phthalic anhydride with a suitable amine to form the phthalimide intermediate. This intermediate is then reacted with a thioether-containing compound under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-(methylsulfanyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalimide moiety can be reduced to a phthalamide using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Phthalamide derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-(methylsulfanyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-(methylsulfanyl)ethyl acetate involves its interaction with specific molecular targets and pathways. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The thioether group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: A simpler compound with similar structural features but lacking the thioether group.
N-(2-Mercaptoethyl)phthalimide: Contains a mercapto group instead of the acetate group.
N-(2-Acetoxyethyl)phthalimide: Similar structure but with an acetoxy group instead of the thioether group.
Uniqueness
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-(methylsulfanyl)ethyl acetate is unique due to the presence of both the phthalimide and thioether groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
81068-59-9 |
|---|---|
Fórmula molecular |
C13H13NO4S |
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
[2-(1,3-dioxoisoindol-2-yl)-1-methylsulfanylethyl] acetate |
InChI |
InChI=1S/C13H13NO4S/c1-8(15)18-11(19-2)7-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6,11H,7H2,1-2H3 |
Clave InChI |
QNRNLZISCATAKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(CN1C(=O)C2=CC=CC=C2C1=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



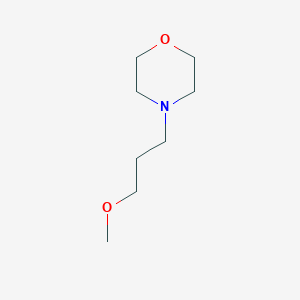
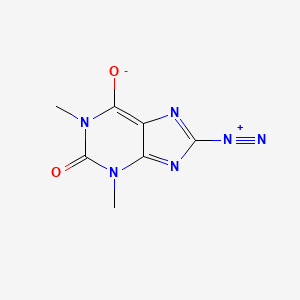
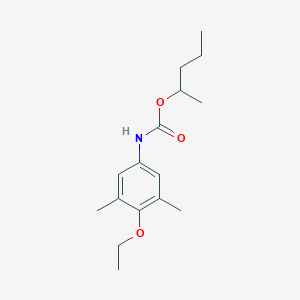


![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
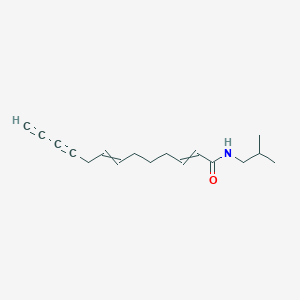


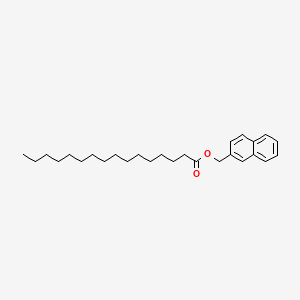
![6H-imidazo[4,5-e][2,1]benzoxazole](/img/structure/B14414039.png)


